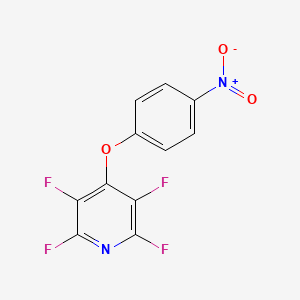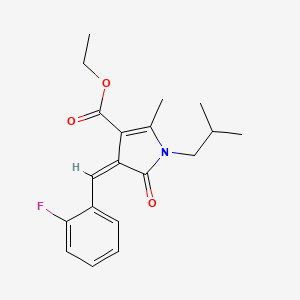![molecular formula C26H22ClNO4S B11640359 (5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion ist eine synthetische organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidin-2,4-dion-Kern, eine Benzyloxygruppe, eine Ethoxygruppe und eine Chlorbenzyl-Gruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion umfasst in der Regel mehrere Schritte, ausgehend von im Handel erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung des Thiazolidin-2,4-dion-Kerns: Dies kann durch die Reaktion eines geeigneten Amins mit einer Carbonylverbindung erzielt werden, gefolgt von einer Cyclisierung.
Einführung der Benzyloxy- und Ethoxygruppen: Diese Gruppen können durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Benzyl- und Ethylhalogenide eingeführt werden.
Bildung der Benzyliden-Einheit: Dieser Schritt beinhaltet die Kondensation des Thiazolidin-2,4-dion-Kerns mit einem Benzaldehyd-Derivat unter basischen Bedingungen.
Einführung der Chlorbenzyl-Gruppe: Dies kann durch eine Friedel-Crafts-Alkylierungsreaktion unter Verwendung eines Chlorbenzylhalogenids erzielt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyloxy- und Ethoxygruppen.
Kondensation: Die Benzyliden-Einheit kann an Kondensationsreaktionen mit verschiedenen Nucleophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Acylhalogenide.
Kondensation: Aldehyde, Ketone.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung verschiedener biochemischer Pfade verwendet werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Werkzeug zur Untersuchung von Enzymmechanismen und Protein-Protein-Wechselwirkungen.
Medizin
In der Medizin hat (5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion potenzielle Anwendungen als Therapeutikum. Seine einzigartige Struktur könnte es ihm ermöglichen, mit spezifischen molekularen Zielstrukturen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien und Chemikalien eingesetzt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem wertvollen Zwischenprodukt bei der Synthese von Polymeren, Farbstoffen und anderen Industrieprodukten.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität und Funktion verändern. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Enzymaktivität oder Modulation von Protein-Protein-Wechselwirkungen.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in drug development and pharmacology.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein weit verbreitetes chemisches Zwischenprodukt mit einer ähnlichen Esterfunktionsgruppe.
Fluorverbindungen: Verbindungen, die Fluoratome enthalten, die ähnliche Reaktionsmuster aufweisen können.
Einzigartigkeit
Was (5Z)-5-[4-(Benzyloxy)-3-ethoxybenzyliden]-3-(4-Chlorbenzyl)-1,3-thiazolidin-2,4-dion auszeichnet, ist seine einzigartige Kombination aus funktionellen Gruppen und seine Fähigkeit, eine Vielzahl chemischer Reaktionen einzugehen.
Eigenschaften
Molekularformel |
C26H22ClNO4S |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H22ClNO4S/c1-2-31-23-14-20(10-13-22(23)32-17-19-6-4-3-5-7-19)15-24-25(29)28(26(30)33-24)16-18-8-11-21(27)12-9-18/h3-15H,2,16-17H2,1H3/b24-15- |
InChI-Schlüssel |
GWOUCXNGFSSLMS-IWIPYMOSSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)

![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
